

Comprehensive ADME Profile of Milciclib Maleate: A Technical Guide for Researchers

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Compound Focus: Milciclib Maleate

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Introduction and Chemical Profile

Milciclib (PHA-848125) is an orally bioavailable small-molecule anticancer drug that functions as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Currently in Phase II clinical development for hepatocellular carcinoma, thymoma, and thymic carcinoma, this pyrazolo[4,3-h]quinazoline-class compound demonstrates a unique kinase inhibition profile with additional activity against CDK1, CDK4, CDK5, and members of the Src tyrosine kinase family [1]. The drug has received Orphan Drug designation from both the FDA and EMA for thymoma and thymic carcinoma treatment, highlighting its therapeutic potential for rare malignancies [2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Milciclib is crucial for predicting its clinical behavior, potential drug-drug interactions, and optimizing its therapeutic application. This technical review provides a comprehensive analysis of available ADME data, with particular emphasis on its interactions with drug transporters and metabolic enzymes.

Absorption and Pharmacokinetic Properties

After oral administration of **milciclib maleate** capsules, the drug is absorbed with a median time to reach maximum plasma concentration (t_{max}) ranging between 2-4 hours [2]. At the recommended Phase II dose (150 mg/day on a 7 days on/7 days off schedule), milciclib demonstrates dose-proportional pharmacokinetics

up to 200 mg/day. At steady state, the mean maximum plasma concentration (C_{max}) reaches approximately 1.5 μM (CV = 33%), with a mean area under the plasma concentration-time curve (AUC_{0-24}) of 25 $\mu\text{M}\cdot\text{h}$ (CV = 34%) [2]. The compound exhibits significant accumulation after repeated dosing, with an accumulation factor of 3, and possesses a relatively long elimination half-life of approximately 33 hours [2], supporting its intermittent dosing schedule in clinical trials.

Table 1: Key Pharmacokinetic Parameters of Milciclib at Steady State (150 mg/day)

Parameter	Value	Conditions
t_{max}	2-4 hours	After oral administration
C_{max}	1.5 μM (CV=33%)	Day 7 at steady state
AUC_{0-24}	25 $\mu\text{M}\cdot\text{h}$ (CV=34%)	Day 7 at steady state
Accumulation Factor	3	After repeated dosing
Elimination Half-life	~33 hours	-

Distribution and Blood-Brain Barrier Penetration

Milciclib demonstrates favorable distribution properties, with recent research revealing particularly interesting characteristics regarding its brain penetration. The compound shows good blood-brain barrier (BBB) penetration even in wild-type mice, achieving a brain-to-plasma ratio of 1.2 [3]. However, this penetration is significantly modulated by efflux transporters.

Role of ABC Transporters in Brain Distribution

Comprehensive in vitro and in vivo studies have demonstrated that milciclib is a substrate for efflux transporters, though with varying affinity across species and transporter types:

- In vitro transport assays** using MDCK-II polarized cell monolayers showed that milciclib (at 4 μM) is transported by mouse Abcg2, which could be inhibited by the specific ABCG2 inhibitor Ko143 [2]

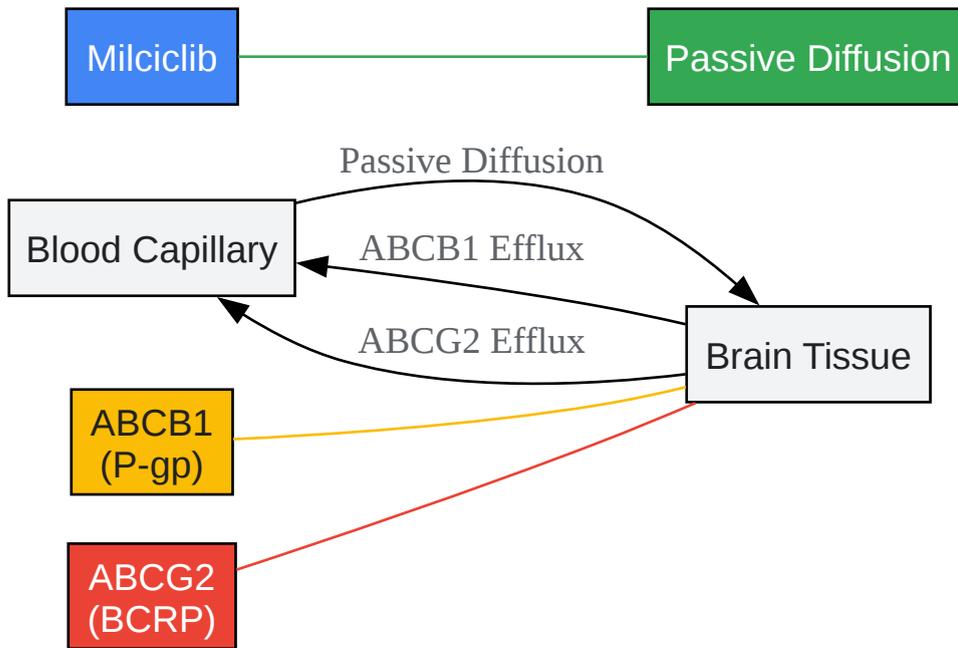
[3]. The efflux ratio (ER) in mAbcg2-transduced cells was 2.6, indicating significant transport [2].

- **Human transporters** showed more modest effects, with minimal transport by hABCG2 (ER = 1.0) and slight transport by hABCB1 (ER = 1.7) [2].
- **In vivo studies** in genetically modified mouse models revealed that the brain-to-plasma ratio of milciclib increased by 5.2-fold when both Abcb1 and Abcg2 were ablated compared to wild-type mice [3]. Single knockout mice showed intermediate increases: 3.9-fold in Abcb1a/1b^{-/-} and 2.3-fold in Abcg2^{-/-} mice [2].

Table 2: Brain Penetration of Milciclib in Genetically Modified Mouse Models

Genotype	Brain-to-Plasma Ratio	Fold Increase vs. Wild-Type
Wild-type	1.2	-
Abcb1a/1b ^{-/-}	4.7	3.9x
Abcg2 ^{-/-}	2.8	2.3x
Abcb1a/1b;Abcg2 ^{-/-}	6.2	5.2x

The following diagram illustrates how ABCB1 and ABCG2 transporters work cooperatively to limit milciclib's brain penetration at the blood-brain barrier:



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Blood-brain barrier transport mechanisms affecting miliclib distribution. ABCB1 and ABCG2 work cooperatively to limit brain penetration.

Metabolism and Enzyme Interactions

Miliclib undergoes partial hepatic metabolism, with in vitro studies indicating that CYP3A4 plays a role in its biotransformation, though this contribution appears limited.

Experimental Protocols for Metabolism Studies

In vitro CYP inhibition/induction assays were conducted using human liver microsomes or recombinant CYP enzymes to assess the metabolic stability of miliclib and identify the specific CYP isoforms involved [2]. The metabolic contribution was quantified by measuring parent drug depletion in the presence of chemical inhibitors or antibodies specific to individual CYP enzymes, or by using recombinant enzymes expressing single CYP isoforms.

In vivo validation was performed using Cyp3a^{-/-} knockout mice and humanized CYP3A4 transgenic mice. In these models, miliclib exposure (AUC_{0-8h}) increased 1.9-fold in Cyp3a^{-/-} mice but decreased only 1.3-

fold in mice overexpressing human CYP3A4 [3], suggesting that CYP3A4 plays a measurable but limited role in milciclib clearance in vivo.

Excretion and Transporter-Mediated Elimination

The excretion pathway of milciclib appears to be minimally affected by uptake transporters from the OATP family. Studies in Oatp1a/1b-deficient mice showed only minor impacts on milciclib plasma exposure, with minimal changes in AUC_{0-24h} and C_{max} compared to wild-type animals [3]. This suggests that OATP1A/1B transporters play a negligible role in the systemic clearance of milciclib, potentially reducing the risk of drug-drug interactions mediated by these uptake transporters.

Experimental Methodologies

In Vitro Transport Assays

Cell culture models: Madin-Darby Canine Kidney (MDCK-II) cells transduced with human ABCB1, ABCG2, or mouse Abcg2 were used to generate polarized monolayers for bidirectional transport assays [2].

Experimental protocol:

- Cells were seeded on transwell filters and cultured until tight monolayer formation (transepithelial electrical resistance $>100 \Omega \times \text{cm}^2$)
- Milciclib (4 μM) was added to either the apical or basolateral compartment
- Samples were collected from the opposite compartment over 120 minutes
- Transport was quantified using LC-MS/MS analysis
- Specific inhibitors (zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter-specific effects [2]

Data analysis: Efflux ratios (ER) were calculated as $(\text{transport B} \rightarrow \text{A}) / (\text{transport A} \rightarrow \text{B})$, with $\text{ER} \geq 2$ considered positive for active transport.

In Vivo Pharmacokinetic Studies

Animal models: Wild-type, Abcb1a/1b^{-/-}, Abcg2^{-/-}, Abcb1a/1b;Abcg2^{-/-}, Oatp1a/1b^{-/-}, and Cyp3a^{-/-} mice were used to assess the roles of specific transporters and enzymes [2] [3].

Dosing and sampling: Milciclib was administered orally (20 mg/kg) or intravenously (5 mg/kg). Blood and tissue samples (including brain) were collected at predetermined time points up to 24 hours post-dose [2].

Bioanalysis: Milciclib concentrations in plasma and tissues were quantified using a validated LC-MS/MS method [2].

Pharmacokinetic analysis: Non-compartmental analysis was performed to determine AUC, C_{max}, t_{max}, and elimination half-life. Tissue-to-plasma ratios were calculated to assess distribution.

Clinical Implications and Drug-Drug Interaction Potential

The ADME profile of milciclib suggests a favorable clinical pharmacokinetic profile with limited potential for meaningful drug-drug interactions:

- The minimal impact of OATP1A/1B transporters and modest role of CYP3A4 in milciclib clearance reduces the risk of interactions with drugs that inhibit or induce these pathways [3].
- While milciclib is a substrate for ABCB1 and ABCG2, these transporters do not significantly impact its plasma exposure, though they do limit brain penetration [2].
- The cooperative function of ABCB1 and ABCG2 in limiting milciclib brain penetration suggests that coadministration with dual inhibitors could potentially enhance brain exposure, which may be relevant for treating brain metastases or primary brain tumors [2].

Conclusion

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